(2-Fluoro-4-nitrophenyl)methanol
Overview
Description
(2-Fluoro-4-nitrophenyl)methanol is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structure Analysis : The crystal structure of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde, a related compound, was analyzed, revealing planar and parallel fragments linked through an ethylene bridge. This highlights its potential in structural chemistry applications (Clegg et al., 1999).
Synthesis of Nitrophenyl Derivatives : A study on the synthesis of 6-nitro-1,2,3,4-tetrahydroquinolines using 4-(2-fluoro-5-nitrophenyl)-2-butanone shows the utility of fluoro-nitrophenyl compounds in organic synthesis (Bunce & Nago, 2008).
Chemical Reactions and Mechanisms
Methanolysis and Cyclization Reactions : Research on the kinetics of methanolysis and cyclization of certain fluoro derivatives in methanol shows the role of (2-Fluoro-4-nitrophenyl)methanol in understanding reaction mechanisms (Sedlák et al., 2001).
Aromatic Nucleophilic Replacement Reactions : A study on the reactions of various fluoro-nitro compounds with methoxide ion in methanol provides insights into the nucleophilic replacement reactions in aromatic compounds (Bevan et al., 1968).
Mechanism of Action
Mode of Action
It is known that nitrophenyl compounds can undergo various chemical reactions, including reduction and nucleophilic substitution, which could potentially interact with biological targets .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 17113 g/mol . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of (2-Fluoro-4-nitrophenyl)methanol’s action are currently unknown due to the lack of research on this compound .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could potentially influence the action, efficacy, and stability of this compound. For instance, it is recommended that the compound be stored at room temperature in a dry and sealed environment .
Safety and Hazards
Future Directions
The use of “(2-Fluoro-4-nitrophenyl)methanol” and its derivatives in the synthesis of pharmaceuticals and as inhibitors of key enzymes suggests potential future directions for research and application .
Relevant Papers Relevant papers related to “this compound” include studies on its synthesis , its use as an inhibitor of PqsD , and its role as an intermediate in the synthesis of pharmaceuticals .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-4-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. Recent studies have shown that compounds based on a (2-nitrophenyl)methanol scaffold, including this compound, are promising inhibitors of PqsD, a key enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . This interaction is crucial for disrupting quorum sensing, a cell-to-cell communication system in bacteria, thereby inhibiting biofilm formation and reducing bacterial virulence .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by inhibiting the production of signal molecules such as HHQ and PQS in Pseudomonas aeruginosa This inhibition leads to a reduction in biofilm formation and bacterial communication, which is essential for bacterial survival and pathogenicity
Molecular Mechanism
At the molecular level, this compound exerts its effects through tight-binding interactions with the PqsD enzyme . This binding inhibits the enzyme’s activity, thereby disrupting the biosynthesis of quorum sensing signal molecules. The inhibition of PqsD leads to a cascade of effects, including reduced biofilm formation and altered gene expression in Pseudomonas aeruginosa
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. While specific data on the temporal effects of this compound are limited, it is known that the compound maintains its inhibitory activity over extended periods under controlled conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PqsD and reduces biofilm formation without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in experimental and therapeutic applications. Detailed studies on dosage thresholds and toxicology are essential for safe and effective use.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as an enzyme inhibitor. The compound interacts with enzymes such as PqsD, influencing the metabolic flux and levels of metabolites involved in quorum sensing . The precise metabolic pathways and the effects on metabolite levels are areas of active research, with potential implications for developing novel anti-infective therapies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s high solubility and ability to permeate cell membranes facilitate its distribution to target sites, such as bacterial cells
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within bacterial cells, where it exerts its inhibitory effects on PqsD
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGZVFTWIGGORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591916 | |
Record name | (2-Fluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
660432-43-9 | |
Record name | (2-Fluoro-4-nitrophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-4-nitrophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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